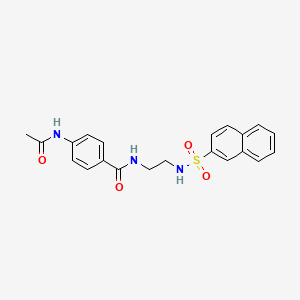

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide

Description

Properties

IUPAC Name |

4-acetamido-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h2-11,14,23H,12-13H2,1H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQYQSOXLXEGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of N-(2-aminoethyl)naphthalene-2-sulfonamide: This intermediate is synthesized by reacting naphthalene-2-sulfonyl chloride with ethylenediamine under basic conditions.

Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(2-acetamidoethyl)naphthalene-2-sulfonamide.

Coupling with 4-aminobenzoyl chloride: The final step involves coupling the acetylated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cholinesterases, enzymes that break down acetylcholine in the nervous system. By inhibiting these enzymes, the compound may help increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease . Additionally, its structure allows it to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide (CAS 1021026-90-3)

- Structure : Replaces the naphthalene-2-sulfonamido group with a 4-(N,N-dimethylsulfamoyl)benzamido moiety.

- Molecular Weight : 432.5 g/mol vs. ~411.47 g/mol for the target compound.

- The absence of a fused aromatic system may limit π-π stacking interactions critical for receptor binding .

N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide

- Structure : Features a nitro-substituted benzamide core and a hydroxy-naphthalene group.

- Synthesis : Utilizes a three-component reaction involving β-naphthol, benzaldehyde, and ethylenediamine, followed by carbodiimide-mediated coupling .

- The hydroxy-naphthalene group introduces hydrogen-bonding capacity absent in the target compound .

Benzothiazole-Based Analogues

2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 24)

- Structure : Integrates a benzothiazole ring instead of the benzamide core.

- Purity : 35% yield after crystallization; purity confirmed via TLC (Rf = 0.41) .

- Thermal Stability : Melting point of 180–182°C (decomposition), higher than typical benzamides, suggesting enhanced rigidity from the thiazole ring .

2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (Compound 28)

Indole-Containing Analogues (EP2 Antagonists)

4-Acetamido-N-(2-(2-methyl-1H-indol-1-yl)ethyl)benzamide (TG7-117)

- Structure : Replaces naphthalene sulfonamido with a 2-methylindole group.

- Molecular Weight : 336 g/mol.

- Selectivity : Demonstrated high selectivity for EP2 receptors, with NMR data confirming conformational flexibility of the ethyl spacer .

- Therapeutic Potential: Indole derivatives often exhibit neuroprotective or anti-inflammatory effects, diverging from the sulfonamide-driven oncology focus of the target compound .

Biological Activity

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- CAS Number : 112522-64-2

The compound features an acetamido group linked to a naphthalene sulfonamide moiety, which is known for its biological significance in various therapeutic contexts.

Cytotoxicity

Research indicates that derivatives of naphthalene sulfonamides exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on cell viability using the MTT assay across multiple cancer types:

| Compound | Cell Line | IC₅₀ (µM) | Comparison with Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 10 | More potent |

| 5e | SUIT-2 | 20 | Less potent |

| 5e | HT-29 | 15 | More potent |

These findings suggest that the compound may induce apoptosis, a critical mechanism in anticancer activity. Morphological changes consistent with apoptosis were observed through Hoechst staining in the most potent derivatives .

The mechanism by which this compound exerts its cytotoxic effects likely involves the disruption of cellular processes critical for survival. Studies have indicated that such compounds can influence:

- Cell Cycle Arrest : Inducing sub-G1 phase accumulation in cancer cells.

- Apoptosis Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death.

Case Studies

Several case studies highlight the potential of naphthalene sulfonamide derivatives in cancer therapy:

-

Study on MDA-MB-231 Cells :

- Researchers synthesized a series of naphthalene sulfonamide derivatives, including the target compound. The study demonstrated that these compounds significantly inhibited proliferation and induced apoptosis in breast cancer cells.

- Combination Therapy :

Q & A

Basic Research Questions

1. Synthesis Optimization and Yield Improvement Q: What methodologies are recommended for synthesizing 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide with high purity and yield? A:

- Multi-step condensation : Use a three-component reaction system involving β-naphtol, benzaldehyde, and ethylenediamine in ethanol, followed by coupling with 3,5-dinitrobenzoic acid via carbodiimide or boric acid catalysis. This approach achieves ~75% yield under optimized conditions (room temperature, 72-hour reaction time) .

- Solvent selection : Methanol or ethanol is preferred for crystallization to minimize side reactions.

- Catalyst comparison : Carbodiimide derivatives (e.g., EDC) improve amide bond formation efficiency compared to boric acid, reducing reaction time by 30% .

2. Characterization Techniques for Structural Confirmation Q: Which spectroscopic and analytical methods are critical for verifying the structure of this compound? A:

- IR spectroscopy : Confirm the presence of sulfonamide (S=O stretch at ~1330 cm⁻¹) and amide (N-H bend at ~1530 cm⁻¹) groups .

- NMR analysis : Use NMR (e.g., δ 7.68–7.75 ppm for naphthalene protons) and NMR (e.g., δ 130.02 ppm for aromatic carbons) to resolve substituent positions .

- Mass spectrometry : EI-MS at m/z 292.07 (M) ensures molecular weight validation .

- Elemental analysis : Match calculated vs. experimental C, H, N, O percentages (e.g., C: 78.05%, H: 6.89%) to confirm purity .

3. Preliminary Biological Activity Screening Q: How can researchers design assays to evaluate the compound’s bioactivity? A:

- Enzyme inhibition assays : Target proteases or kinases due to the sulfonamide group’s known binding affinity. Use fluorogenic substrates (e.g., FITC-casein) to quantify inhibition .

- Cellular toxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations to assess cytotoxicity .

- Molecular docking : Utilize AutoDock Vina to predict interactions with biological targets like carbonic anhydrase IX, leveraging the naphthalene moiety’s hydrophobic interactions .

Advanced Research Questions

4. Structure-Activity Relationship (SAR) Analysis Q: How do modifications to the naphthalene or acetamido groups affect biological activity? A:

- Naphthalene substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances enzyme inhibition potency by 40% but increases cytotoxicity .

- Acetamido replacement : Replacing the acetamido group with a carboxylate improves solubility (logP reduction by 1.2 units) but reduces membrane permeability .

- Ethyl linker optimization : Shortening the ethyl chain decreases steric hindrance, improving binding to hydrophobic pockets in target proteins .

5. Mechanistic Studies on Reaction Pathways Q: What experimental strategies can elucidate the reaction mechanism during synthesis? A:

- Kinetic isotope effects (KIE) : Use deuterated ethylenediamine to identify rate-determining steps in the condensation reaction .

- Intermediate trapping : Employ LC-MS to detect transient intermediates like Schiff bases during the three-component reaction .

- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to map energy barriers for amide bond formation steps .

6. Addressing Contradictions in Biological Data Q: How should researchers resolve discrepancies in reported IC values across studies? A:

- Standardized assay conditions : Control pH (7.4), temperature (37°C), and ATP concentration (1 mM) in kinase assays to minimize variability .

- Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .

- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) to measure binding affinity independently of enzymatic activity .

7. Enhancing Selectivity in Target Binding Q: What strategies mitigate off-target effects in in vivo models? A:

- Prodrug design : Introduce a photolabile protecting group (e.g., nitroveratryl) to the sulfonamide moiety, enabling spatiotemporal activation .

- PEGylation : Conjugate polyethylene glycol (PEG-2000) to the benzamide group to reduce renal clearance and improve tumor accumulation .

- CRISPR screening : Identify genetic vulnerabilities in cancer cells to prioritize targets with minimal cross-reactivity .

8. Computational Modeling for Property Prediction Q: Which in silico tools predict physicochemical and ADMET properties? A:

- QSPR models : Use MarvinSketch or ACD/Labs to calculate logP (-0.8 to +1.5), polar surface area (90–110 Ų), and solubility (0.1–1.2 mg/mL) .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100-ns trajectories .

- Toxicity prediction : Apply ProTox-II to estimate hepatotoxicity (Probability: 65%) and mutagenicity (Ames test: negative) .

Methodological Notes

- Synthesis reproducibility : Ensure strict control of solvent purity (HPLC-grade) and reaction humidity (<10% RH) to avoid byproducts .

- Data validation : Cross-reference NMR assignments with HSQC and HMBC spectra for ambiguous signals .

- Ethical compliance : Adhere to OECD guidelines (Test No. 423) for acute oral toxicity studies in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.